Lower Predicted Lipophilicity (LogP) of (6‑Aminoisochroman‑3‑yl)methanol Relative to Isochroman‑6‑amine
Vendor‑computed LogP for (6‑aminisochroman‑3‑yl)methanol is 0.7024, compared with 1.3415 for isochroman‑6‑amine—a decrease of 0.64 log units [REFS‑1][REFS‑2]. Because both values originate from the same supplier’s computational algorithm, the comparison is internally consistent and reveals that the additional hydroxymethyl group substantially reduces lipophilicity.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7024 |
| Comparator Or Baseline | Isochroman‑6‑amine (CAS 444588‑39‑0), LogP = 1.3415 |
| Quantified Difference | ΔLogP = −0.64 (target compound is 0.64 log units more hydrophilic) |
| Conditions | Computed property data from Leyan computational chemistry module; identical algorithm used for both compounds. |
Why This Matters
A lower LogP translates to improved aqueous solubility, which directly impacts formulation ease, bioavailability prediction, and reduces non‑specific binding in biochemical assays.
